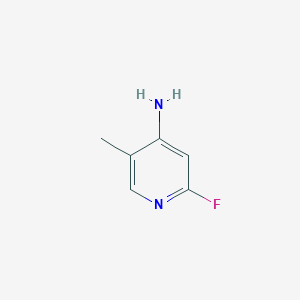
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester, commonly referred to as 2-(BMPBA-Pinacol), is an organic compound used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 266.3 g/mol, and has a melting point of 130°C. It is derived from the reaction of 2-(benzyl(methyl)amino)pyridine-4-boronic acid and pinacol, and can be used as a reagent in organic synthesis.
Applications De Recherche Scientifique
2-(BMPBA-Pinacol) has a wide range of scientific research applications, including the synthesis of various organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
2-(BMPBA-Pinacol) acts as a catalyst in a variety of organic reactions, including the synthesis of various organic compounds and the preparation of pharmaceuticals. It is also used as a reagent in the formation of carbon-carbon bonds, which is an important step in the synthesis of many organic compounds.
Biochemical and Physiological Effects
2-(BMPBA-Pinacol) has been used in the study of various biochemical and physiological processes, including enzyme kinetics, protein folding, and drug metabolism. It has also been used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
2-(BMPBA-Pinacol) has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be difficult to purify the compound, and it can be difficult to obtain consistent results when using it in laboratory experiments.
Orientations Futures
In the future, 2-(BMPBA-Pinacol) may be used in the development of new drugs and in the study of drug metabolism and pharmacokinetics. It may also be used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits. Additionally, it may be used to study the effects of various environmental factors on biochemical and physiological processes, such as enzyme kinetics, protein folding, and drug metabolism. Finally, it may be used to develop new synthetic methods for the preparation of organic compounds.
Méthodes De Synthèse
2-(BMPBA-Pinacol) can be synthesized through a two-step process. First, 2-(benzyl(methyl)amino)pyridine-4-boronic acid is reacted with pinacol in the presence of a suitable base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired 2-(BMPBA-Pinacol) in high yields. The second step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNGVGRVHOVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)







![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)


